3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Description
Historical Context and Development
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide (PubChem CID: 4592610) was first documented in chemical literature in 2005, with its structural and physicochemical properties cataloged in PubChem. The compound’s development emerged from efforts to synthesize nitroaromatic amides with tailored electronic properties for applications in organic synthesis and drug discovery. Early research focused on optimizing its synthesis pathway, leveraging the reactivity of 2-methoxy-5-nitroaniline with 3-chloropropanoyl chloride under controlled conditions. Over the past two decades, advancements in chromatographic purification and spectroscopic characterization have refined its production, enabling its use as a precursor in complex organic transformations.
Key milestones include its inclusion in the PubChem database in 2005 and subsequent updates to its 3D conformational data in 2025. The compound’s structural uniqueness—featuring a nitro group at the 5-position, a methoxy group at the 2-position, and a chloro-substituted propanamide chain—has made it a subject of sustained interest in methodological studies of electrophilic aromatic substitution and amide coupling reactions.
Significance in Organic Chemistry Research
The compound’s significance lies in its multifunctional architecture, which combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on a single aromatic ring. This electronic asymmetry creates a polarized system that facilitates regioselective reactions, making it valuable for synthesizing heterocycles and pharmacophores.
Functional Group Interactions and Reactivity:
The chloro-propanamide side chain enhances solubility in polar aprotic solvents, enabling its use in Suzuki-Miyaura couplings and Ullmann reactions. For instance, the patent EP4212522A1 highlights derivatives of similar nitro-methoxy propanamides as intermediates in synthesizing epidermal growth factor receptor (EGFR) inhibitors. These applications underscore its role in constructing bioactive molecules with precise stereoelectronic profiles.
Current Research Landscape
Recent studies have focused on leveraging this compound’s reactivity to develop targeted therapies and advanced materials:
Table 1: Recent Applications in Pharmaceutical Research
In drug discovery, the compound serves as a linchpin in synthesizing tertiary butyl-protected intermediates, which are subsequently deprotected to yield piperazine- and piperidine-containing therapeutics. For example, Step 5 of Example 1 in EP4212522A1 demonstrates its utility in constructing N-(2-((5-chloro-2-((2-methoxy-4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide, a potent EGFR mutant suppressor.
Research Challenges and Opportunities
Challenges:
- Synthetic Complexity : The nitro group’s sensitivity to reduction under standard hydrogenation conditions necessitates alternative strategies for functionalization.
- Regioselectivity Control : Competing directing effects of methoxy and nitro groups complicate predictions of reaction sites.
- Stability Issues : Hydrolytic degradation of the amide bond in aqueous environments limits its use in biological assays.
Opportunities:
- Targeted Drug Delivery : Functionalizing the chloro group with bioorthogonal handles (e.g., azides) could enable site-specific conjugation to antibodies or nanoparticles.
- Green Chemistry : Developing photocatalytic methods to activate the nitro group for C–N bond formation without harsh reagents.
- Materials Science : Exploiting its planar aromatic system for designing organic semiconductors or metal-organic frameworks.
Future research directions include computational modeling to predict reactivity patterns and hybridizing its core structure with emerging pharmacophores like PROTACs (proteolysis-targeting chimeras). Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking its full potential.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVOIWUCWRTKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related propanamide derivatives (Table 1), focusing on substituent effects and functional groups:
Key Observations :
- Electron-Withdrawing vs.
- Hydrogen Bonding : The 2-hydroxyphenyl derivative () exhibits stronger hydrogen bonding due to the -OH group, whereas the methoxy and nitro groups in the target compound favor weaker C–H···O interactions .
- Biological Activity : Propanil (), with dichlorophenyl substituents, is a herbicide, while anticonvulsant propanamides () often feature less polar substituents for blood-brain barrier penetration. The nitro group in the target compound may limit membrane permeability compared to these analogs .
Physical and Spectroscopic Properties
Table 2 compares melting points and spectroscopic
Key Observations :
- Melting Points : Chlorinated derivatives (e.g., 7d in ) exhibit higher melting points (138–140°C) due to increased molecular symmetry and packing efficiency. The target compound’s melting point is unreported but likely lower than 7d due to steric hindrance from the nitro group .
- IR/NMR Trends : The C=O stretch (~1680 cm⁻¹) and N-H proton resonance (~8.5 ppm) are consistent across analogs, confirming typical amide resonance .
Biological Activity
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a methoxy group, and a nitro group attached to a propanamide backbone. This unique combination of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating biochemical pathways critical for cellular functions.
- Nucleophilic Substitution : The chloro group can undergo substitution reactions, allowing the compound to interact with various nucleophiles in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
Anticancer Potential
The compound is hypothesized to have anticancer properties, particularly through its interactions with mutated forms of the epidermal growth factor receptor (EGFR). These mutations are often implicated in non-small cell lung cancer (NSCLC). Compounds that selectively inhibit mutant EGFR while sparing wild-type EGFR are particularly valuable in cancer therapy due to their reduced side effects .
Case Studies
- Antibacterial Activity : A study on monomeric alkaloids demonstrated that similar compounds exhibited potent antibacterial effects against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL .
- Anticancer Activity : Research has indicated that compounds targeting EGFR mutations show promise in treating NSCLC. A specific derivative was noted for its high potency against several mutant forms of EGFR while maintaining low inhibition of wild-type EGFR, suggesting a favorable therapeutic profile .
Table 1: Biological Activity Overview
| Activity Type | Test Organisms | MIC Values (µM) |
|---|---|---|
| Antibacterial | E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 | |
| Staphylococcus aureus | 5.64 | |
| Pseudomonas aeruginosa | 13.40 | |
| Anticancer | NSCLC (EGFR mutants) | High Potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, and how are reaction conditions optimized?
- Methodology: The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 2-methoxy-5-nitroaniline) reacts with 3-chloropropanoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions) .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is used to isolate the product. Yield improvements (70–85%) are achieved by slow reagent addition and inert atmosphere conditions .
Q. How is the compound structurally characterized, and what spectroscopic markers are critical?
- Key Techniques:
- FT-IR: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and nitro group asymmetry at ~1520 cm⁻¹ .
- ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm) .
- X-ray Crystallography: Used to resolve steric effects of the nitro and methoxy substituents. For example, the dihedral angle between the aromatic ring and amide plane is ~33.7°, indicating restricted resonance .
Advanced Research Questions
Q. How do electronic effects of the nitro and methoxy groups influence reactivity in downstream functionalization?
- Mechanistic Insight: The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the methoxy (-OMe) group is electron-donating and ortho/para-directing. Computational DFT studies (e.g., B3LYP/6-31G*) show these groups create charge polarization, favoring electrophilic substitution at the para position relative to -OMe. This impacts regioselectivity in cross-coupling reactions .
- Experimental Validation: Nitro reduction (e.g., H₂/Pd-C) to an amine alters electronic profiles, enabling diazotization or amidation. Contrasting yields (e.g., 60% vs. 85% for -NO₂ vs. -NH₂ derivatives) highlight the nitro group’s destabilizing role in certain conditions .
Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?
- Case Example: Discrepancies in ¹³C NMR chemical shifts for the carbonyl carbon (observed δ 168 ppm vs. predicted δ 172 ppm via DFT) arise from solvent polarity effects not modeled computationally.
- Resolution: Use polarizable continuum models (PCM) in DFT calculations to simulate solvent (e.g., DMSO) interactions. Experimental validation via temperature-dependent NMR can further clarify conformational dynamics .
Q. How does crystal packing affect the compound’s stability and solubility?
- Crystallographic Analysis: The title compound forms chains via N–H···O and C–H···O hydrogen bonds (bond lengths: 2.85–3.10 Å), creating a rigid lattice. This reduces solubility in nonpolar solvents (e.g., <1 mg/mL in hexane) but enhances thermal stability (decomposition >200°C) .
- Solubility Optimization: Co-crystallization with urea or using surfactants (e.g., Tween-80) disrupts H-bond networks, improving aqueous solubility by 3–5 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
